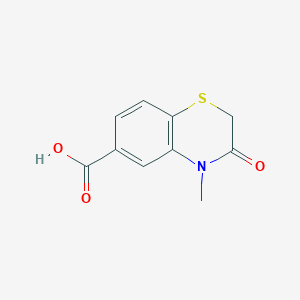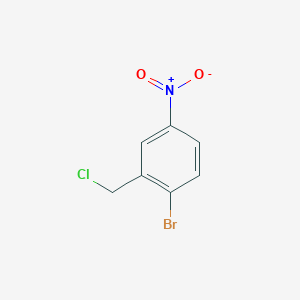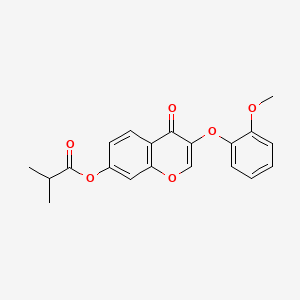
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of functional groups like cyano, hydroxyethyl, and dimethylamino enhances its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Step 1 Introduction of the Carboxamide Group: The quinoline derivative is reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine to form the carboxamide.
Step 2 Dimethylamino Substitution: The carboxamide intermediate undergoes nucleophilic substitution with dimethylamine, often facilitated by a catalyst or under reflux conditions.
Step 3 Hydroxyethylation:
Step 4 Cyanation:
Industrial Production Methods
Industrial production of N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study cellular processes due to its fluorescent properties.
Industry
Dye and Pigment Production: The compound’s quinoline core can be modified to produce dyes with specific properties.
Polymer Science: Utilized in the synthesis of polymers with unique electronic or optical properties.
作用机制
The mechanism by which N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide: Lacks the cyano group, which may affect its reactivity and biological activity.
N-(1-cyanoethyl)-2-(dimethylamino)quinoline-4-carboxamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.
2-(dimethylamino)quinoline-4-carboxamide: Lacks both the cyano and hydroxyethyl groups, making it less versatile in chemical reactions and applications.
Uniqueness
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer a balance of hydrophilicity and hydrophobicity, reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14-7-12(15(21)17-10(8-16)9-20)11-5-3-4-6-13(11)18-14/h3-7,10,20H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMSPVZJCEFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
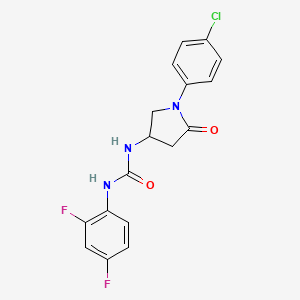
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)
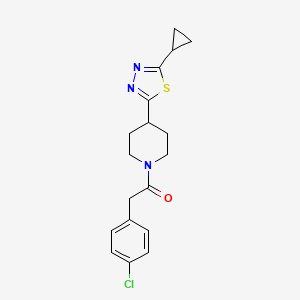
![3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2637820.png)
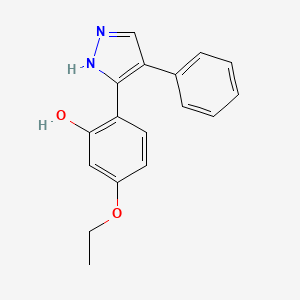
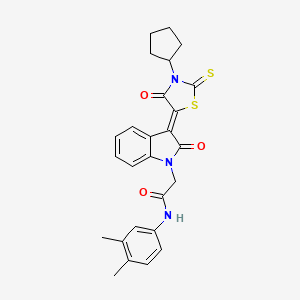
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2637831.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)
